

trimethyl(prop-1-en-2-yloxy)silane CAS number

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Compound of Interest

Compound Name: trimethyl(prop-1-en-2-yloxy)silane

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An In-depth Technical Guide to **Trimethyl(prop-1-en-2-yloxy)silane**: Synthesis, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **trimethyl(prop-1-en-2-yloxy)silane**, a pivotal reagent in modern organic synthesis. Identified by its CAS Number 1833-53-0, this compound is more commonly known in the field as isopropenoxytrimethylsilane or the trimethylsilyl (TMS) enol ether of acetone.^{[1][2][3]} We will delve into its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly for professionals in research, and drug development.

Core Compound Identification and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization. **Trimethyl(prop-1-en-2-yloxy)silane** is a colorless liquid that serves as a stable, versatile, and highly reactive intermediate.

Property	Value	Source
CAS Number	1833-53-0	[1][2]
IUPAC Name	trimethyl(prop-1-en-2-yloxy)silane	[1][2]
Common Synonyms	2-(Trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, IPOTMS, Acetone trimethylsilyl enol ether	[3][4]
Molecular Formula	C ₆ H ₁₄ OSi	[1][2]
Molecular Weight	130.26 g/mol	[1][2][3]
Boiling Point	94-96 °C	[4]
Purity (Typical)	>95.0% (GC)	[5]

Spectroscopic data is critical for identity confirmation. The ¹H NMR spectrum of **trimethyl(prop-1-en-2-yloxy)silane** typically shows a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm, two singlets for the vinylic protons around 4.0-4.2 ppm, and a singlet for the methyl group protons at about 1.7 ppm.

Synthesis: The Trapping of an Enolate

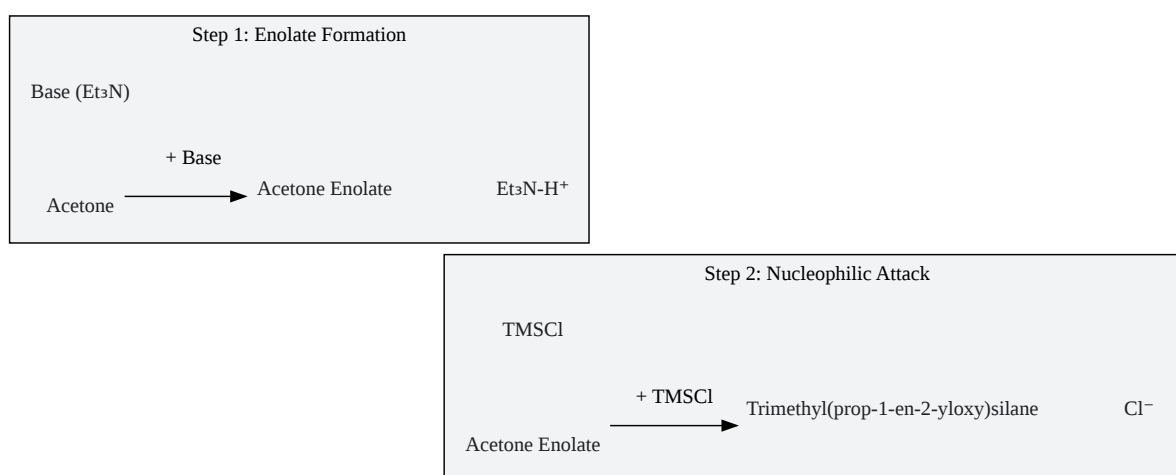
The most prevalent and efficient synthesis of **trimethyl(prop-1-en-2-yloxy)silane** involves the trapping of a pre-formed or in-situ generated acetone enolate with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl). The choice of base and solvent is crucial for optimizing yield and minimizing side reactions.

Causality in Synthetic Protocol Design

The use of a tertiary amine base, such as triethylamine, is a deliberate choice. It is strong enough to facilitate the deprotonation of acetone to form the enolate but not so strong as to promote self-condensation (an aldol reaction) of the acetone starting material, which would lead to impurities. The triethylamine hydrochloride salt that forms is easily removed by filtration. Acetonitrile or DMF are often used as solvents to facilitate the reaction.

Reaction Mechanism: Silyl Enol Ether Formation

The mechanism involves the base-mediated formation of the acetone enolate, which then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane. The chloride ion is displaced, resulting in the formation of the silyl enol ether.



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Caption: Mechanism of silyl enol ether synthesis.

Validated Laboratory Protocol for Synthesis

This protocol is adapted from established procedures and is designed for robust performance.

[4]

- **Apparatus Setup:** Equip a dry, four-necked flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silylating agent.

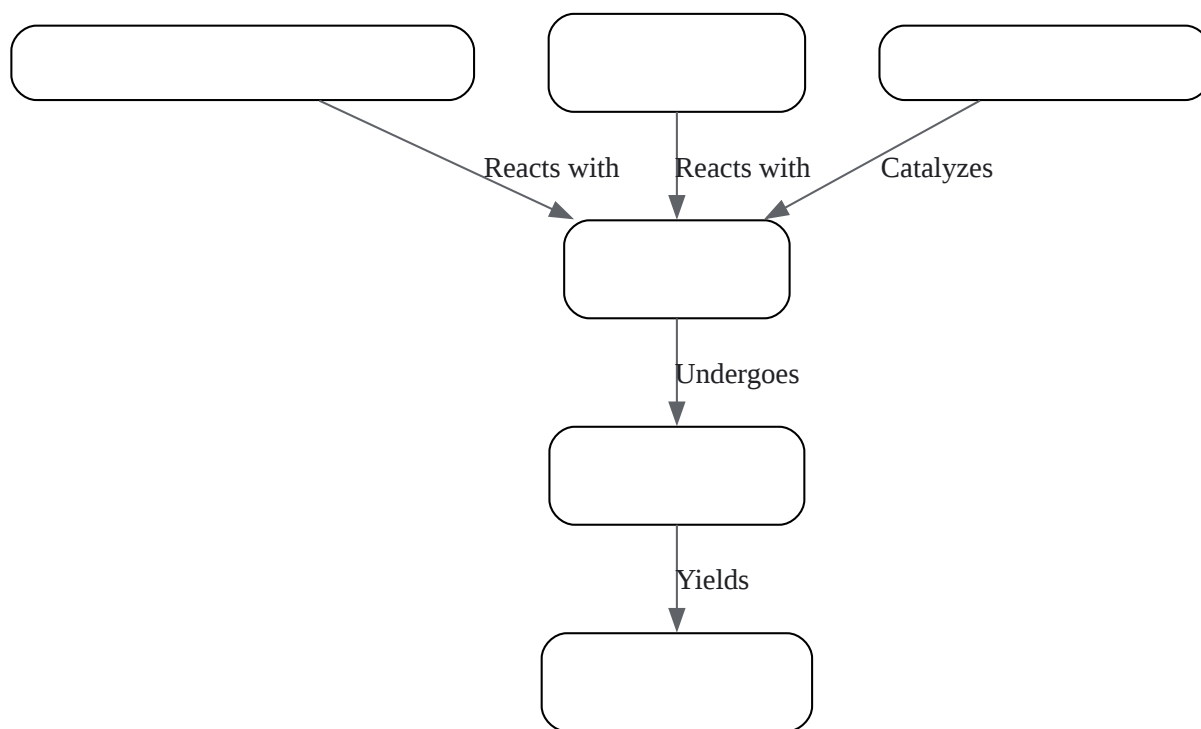
- **Reagent Charging:** To the flask, add anhydrous acetone (1.0 eq) and triethylamine (1.2 eq). Begin stirring under a positive pressure of nitrogen.
- **Addition of Silylating Agent:** Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C using an ice bath if necessary.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like pentane or hexane. Filter the mixture to remove the triethylamine hydrochloride salt.
- **Purification:** Transfer the filtrate to a distillation apparatus. First, distill off the low-boiling solvent at atmospheric pressure. Then, purify the crude product by fractional distillation. Collect the fraction boiling at 94–96°C. The yield is typically in the range of 50-65%.^[4]
- **Validation:** Confirm the purity of the final product using gas chromatography (GC) and confirm its identity using ¹H NMR and FTIR spectroscopy.

Core Applications in Drug Development and Organic Synthesis

Trimethyl(prop-1-en-2-yloxy)silane is a cornerstone reagent due to its role as a stable and manageable equivalent of an acetone enolate. This circumvents the challenges of using strong bases like LDA to generate enolates in situ, which can lead to side reactions and poor selectivity.

The Mukaiyama Aldol Reaction

A primary application is in the Lewis acid-catalyzed Mukaiyama aldol reaction. Here, the silyl enol ether reacts with an aldehyde or ketone to form a β -hydroxy ketone after a workup step. This carbon-carbon bond-forming reaction is fundamental in the synthesis of complex molecules, including many pharmaceutical active ingredients.



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Caption: Workflow of the Mukaiyama Aldol Reaction.

Other Carbon-Carbon Bond Forming Reactions

- Michael Additions: It can act as a nucleophile in conjugate additions to α,β -unsaturated carbonyl compounds.
- Alkylation Reactions: It can be alkylated using reactive electrophiles, providing a route to functionalized ketones.

As a Protecting Group Intermediate

While not its primary use, the principles of its formation are central to silyl ether protecting group chemistry. Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their ease of installation, stability under various reaction conditions, and

selective removal.[6] The high affinity of silicon for fluorine allows for mild deprotection using reagents like tetrabutylammonium fluoride (TBAF).[6]

Safety, Handling, and Storage

Proper handling is crucial due to the reagent's reactivity and hazardous properties.

Hazard Identification

Trimethyl(prop-1-en-2-yloxy)silane is classified as a highly flammable liquid and vapor (H225).[5] It is also known to cause skin and serious eye irritation.[7]

Hazard Statement	Description
H225	Highly flammable liquid and vapor
H315	Causes skin irritation
H319	Causes serious eye irritation

Self-Validating Handling and Storage Protocol

- **Handling:** Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves. Ground all equipment to prevent static discharge, which can be an ignition source.[5][8] Use spark-proof tools.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] For long-term stability, refrigeration (2-8°C) is often recommended. The product is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.
- **Spills:** In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]

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